PHENETHIPYLONE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Lilly 117018, also known as LY-117018, is a chemical compound classified as a Selective Estrogen Receptor Modulator (SERM) [, ]. SERMs are a class of drugs that can act as either agonists (activators) or antagonists (inhibitors) of estrogen receptors in different tissues throughout the body []. This specific property makes them potentially useful for a variety of therapeutic applications.

Effects on Bone Density

One of the primary areas of research for Lilly 117018 has been its effect on bone density. Estrogen plays a crucial role in maintaining bone health, and a decline in estrogen levels after menopause can contribute to osteoporosis, a condition characterized by weakened bones []. Studies have shown that Lilly 117018 can act as an estrogen antagonist in bone tissue, inhibiting bone resorption (breakdown) and promoting bone formation []. This suggests potential for Lilly 117018 as a treatment for osteoporosis or other bone-related conditions [].

For instance, a study published in the Journal of Cellular Biochemistry investigated the effects of Lilly 117018 on bone marrow in ovariectomized mice, a model for postmenopausal bone loss []. The results showed that Lilly 117018 helped to preserve bone marrow and promote the differentiation of bone marrow cells, suggesting a potential benefit for bone health [].

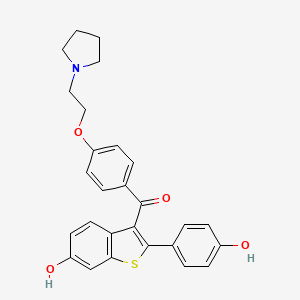

Phenethipylone is a synthetic compound belonging to the class of substituted cathinones, which are structurally related to the natural stimulant khat. It is characterized by its phenethylamine backbone, which is modified by the addition of a ketone group at the beta position. The chemical structure of Phenethipylone includes a phenyl group, an ethyl chain, and a ketone functional group, making it a unique member of the cathinone family. Its systematic name is 1-(1-phenyl-2-(ethylamino)propan-1-one), and it is often referred to in research and legal contexts due to its psychoactive properties.

- Nucleophilic Addition: The carbonyl carbon of the ketone can react with nucleophiles, leading to the formation of alcohols upon reduction.

- Oxidation: The compound can be oxidized to form more complex structures or derivatives.

- Alkylation: The nitrogen atom in the ethylamino group may participate in alkylation reactions, potentially leading to more complex amine derivatives.

A multi-step synthesis reaction for Phenethipylone has been documented, involving reagents such as 4-(dimethylamino)pyridine and aluminum chloride, indicating its synthetic complexity .

The synthesis of Phenethipylone typically involves several steps:

- Formation of the Ketone: Starting from appropriate precursors, a ketone functional group is introduced.

- N-Alkylation: The ethylamino group is formed through alkylation processes.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

The specific synthesis method can vary based on desired purity and yield but generally follows established organic synthesis protocols .

Phenethipylone has been explored for its potential applications in various fields:

- Research: It serves as a subject of study in pharmacology due to its psychoactive effects.

- Potential Therapeutics: While not approved for medical use, compounds with similar structures have been investigated for their potential in treating conditions like depression or attention deficit hyperactivity disorder.

- Recreational Use: It has gained popularity in some circles as a recreational drug due to its stimulant effects.

Research on interaction studies involving Phenethipylone is limited but suggests that it may interact with various neurotransmitter systems. Studies indicate that it could enhance dopaminergic activity, which may lead to addictive behaviors similar to other stimulants. Further research is needed to fully understand its pharmacokinetics and interactions with other drugs.

Phenethipylone shares structural similarities with several other compounds within the substituted cathinone class. Notable comparisons include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methylone | Contains a methylene bridge between the phenyl and amine groups | Often considered less potent than Phenethipylone |

| Ethylone | Similar ethyl substitution but lacks the ketone group | Has different pharmacological profiles |

| 4-Methylmethcathinone | Substituted at the para position of the phenyl ring | Exhibits different stimulant effects |

Phenethipylone's unique combination of structural features contributes to its distinct biological activity compared to these similar compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Mechanisms involved in the inhibition of osteoclast generation by the benzothiophene SERM LY117018. Wien Klin Wochenschr. 2010 Nov;122(21-22):626-32. doi: 10.1007/s00508-010-1469-z. Epub 2010 Oct 15. PubMed PMID: 20938747.

2: Dinda S, Sanchez A, Moudgil VK. Effects of LY117018 (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells. Horm Mol Biol Clin Investig. 2010 Aug 1;2(1):211-7. doi: 10.1515/HMBCI.2010.021. PubMed PMID: 25961194.

3: Baumann KH, Klusmeier E, Eggemann I, Reinartz S, Almeroth A, Kalder M, Wagner

U. Effects of celecoxib and ly117018 combination on human breast cancer cells in

vitro. Breast Cancer (Auckl). 2009 Apr 7;3:23-34. PubMed PMID: 21556247; PubMed Central PMCID: PMC3086307.

4: Yu J, Eto M, Kozaki K, Akishita M, Okabe T, Ouchi Y. Raloxifene analogue LY117018 suppresses oxidative stress-induced endothelial cell apoptosis through activation of ERK1/2 signaling pathway. Eur J Pharmacol. 2008 Jul 28;589(1-3):32-6. doi: 10.1016/j.ejphar.2008.04.052. Epub 2008 May 5. PubMed PMID: 18541231.

5: Nobuzane T, Tashiro S, Kudo Y. Morphologic effects of epithelial ion channels

on the mouse uterus: differences between raloxifene analog (LY117018) and estradiol treatments. Am J Obstet Gynecol. 2008 Oct;199(4):363.e1-6. doi: 10.1016/j.ajog.2008.03.047. Epub 2008 May 5. PubMed PMID: 18456231.

6: Levine L. Tamoxifen and the Rafoxifene analog LY117018: their effects on arachidonic acid release from cells in culture and on prostaglandin I2 production by rat liver cells. BMC Cancer. 2004 Aug 13;4:49. PubMed PMID: 15310397; PubMed Central PMCID: PMC514706.

7: Tulipano G, Bonfanti C, Poiesi C, Burattin A, Turazzi S, Barone G, Cozzi R, Bollati A, Valle D, Giustina A. Effects of the selective estrogen receptor modulator LY117018 on growth hormone secretion: In vitro studies. Metabolism. 2004 May;53(5):563-70. PubMed PMID: 15131758.

8: McMurray R, Islamov R, Murashov AK. Raloxifene analog LY117018 enhances the regeneration of sciatic nerve in ovariectomized female mice. Brain Res. 2003 Aug

1;980(1):140-5. PubMed PMID: 12865169.

9: Hernández G, Hernández-Jiménez JG, Guelmes P, Sánchez-Criado JE, Bellido C, Martínez-Morales JR, Prieto L, Marín F, Glidewell-Kenney C, López FJ, Alonso R. Effect of treatment with the selective oestrogen receptor modulator LY117018-HCl

on pituitary sensitivity to GnRH and subsequent ovulation. Reproduction. 2003 Apr;125(4):597-606. PubMed PMID: 12683930.

10: Hisamoto K, Ohmichi M, Kanda Y, Adachi K, Nishio Y, Hayakawa J, Mabuchi S, Takahashi K, Tasaka K, Miyamoto Y, Taniguchi N, Murata Y. Induction of endothelial nitric-oxide synthase phosphorylation by the raloxifene analog LY117018 is differentially mediated by Akt and extracellular signal-regulated protein kinase in vascular endothelial cells. J Biol Chem. 2001 Dec 14;276(50):47642-9. Epub 2001 Oct 10. PubMed PMID: 11595733.

11: Schafer JM, Lee ES, Dardes RC, Bentrem D, O'Regan RM, De Los Reyes A, Jordan

VC. Analysis of cross-resistance of the selective estrogen receptor modulators arzoxifene (LY353381) and LY117018 in tamoxifen-stimulated breast cancer xenografts. Clin Cancer Res. 2001 Aug;7(8):2505-12. PubMed PMID: 11489833.

12: Russell JC, McKendrick JD, Dubé PJ, Dolphin PJ, Radomski MW. Effects of LY117018 and the estrogen analogue, 17alpha-ethinylestradiol, on vascular reactivity, platelet aggregation, and lipid metabolism in the insulin-resistant JCR:LA-cp male rat: role of nitric oxide. J Cardiovasc Pharmacol. 2001 Jan;37(1):119-28. PubMed PMID: 11152369.

13: Essmann M, Larsen B. Protective effect of the selective estrogen receptor modulator LY117018 on rat vaginal Candida albicans colonization. Gynecol Obstet Invest. 2000;49(1):57-61. PubMed PMID: 10629375.

14: Hodsman AB, Watson PH, Drost D, Holdsworth D, Thornton M, Hock J, Bryant H, Fraher LJ. Assessment of maintenance therapy with reduced doses of PTH(1-34) in combination with a raloxifene analogue (LY117018) following anabolic therapy in the ovariectomized rat. Bone. 1999 May;24(5):451-5. PubMed PMID: 10321904.

15: Hodsman AB, Drost D, Fraher LJ, Holdsworth D, Thornton M, Hock J, Bryant H, Watson PH. The addition of a raloxifene analog (LY117018) allows for reduced PTH(1-34) dosing during reversal of osteopenia in ovariectomized rats. J Bone Miner Res. 1999 May;14(5):675-9. PubMed PMID: 10320515.

16: Li X, Takahashi M, Kushida K, Inoue T. The preventive and interventional effects of raloxifene analog (LY117018 HCL) on osteopenia in ovariectomized rats. J Bone Miner Res. 1998 Jun;13(6):1005-10. PubMed PMID: 9626632.

17: Rahimian R, Laher I, Dube G, van Breemen C. Estrogen and selective estrogen receptor modulator LY117018 enhance release of nitric oxide in rat aorta. J Pharmacol Exp Ther. 1997 Oct;283(1):116-22. PubMed PMID: 9336315.

18: Picariello L, Fiorelli G, Benvenuti S, Brandi ML, Galli G, Malentacchi C, Montali E, Bigozzi U, Ficari F, Tonelli F. In vitro bioeffects of the antiestrogen LY117018 on desmoid tumor and colon cancer cells. Anticancer Res. 1997 May-Jun;17(3C):2099-104. PubMed PMID: 9216671.

19: Bowman AR, Sass DA, Marshall I, Ma YF, Liang H, Jee WS, Epstein S. Raloxifene analog (LY117018 HCL) ameliorates cyclosporin A-induced osteopenia in oophorectomized rats. J Bone Miner Res. 1996 Aug;11(8):1191-8. PubMed PMID: 8854256.

20: Kym PR, Anstead GM, Pinney KG, Wilson SR, Katzenellenbogen JA. Molecular structures, conformational analysis, and preferential modes of binding of 3-aroyl-2-arylbenzo[b]thiophene estrogen receptor ligands: LY117018 and aryl azide photoaffinity labeling analogs. J Med Chem. 1993 Nov 26;36(24):3910-22. PubMed PMID: 8254621.